molecular formula C5H2Br2ClN B1429625 3,4-Dibromo-5-chloropyridine CAS No. 1335051-91-6

3,4-Dibromo-5-chloropyridine

Cat. No.: B1429625
CAS No.: 1335051-91-6
M. Wt: 271.34 g/mol
InChI Key: SPRFHKSBZCDIGG-UHFFFAOYSA-N
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Description

3,4-Dibromo-5-chloropyridine is a chemical compound with the molecular formula C5H2Br2ClN . It is used in various chemical reactions and has a molecular weight of 271.34 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted with bromine atoms at the 3rd and 4th positions and a chlorine atom at the 5th position .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not well documented, related compounds such as 3,5-dibromo-2,6-dichloropyridine have been used in Suzuki–Miyaura reactions .


Physical and Chemical Properties Analysis

This compound is a compound with a molecular weight of 271.34 . It should be stored at temperatures between 2-8°C .

Scientific Research Applications

Selective Amination Catalysis

Selective amination of polyhalopyridines, including 3,4-Dibromo-5-chloropyridine derivatives, has been catalyzed by palladium complexes. This process yields amino-substituted pyridines, which are crucial intermediates in the synthesis of various organic compounds. For instance, Ji, Li, and Bunnelle (2003) demonstrated that a palladium-Xantphos complex can catalyze the amination of 5-bromo-2-chloropyridine to yield 5-amino-2-chloropyridine with high selectivity and yield, highlighting the potential of halopyridines in selective organic transformations (Ji, Li, & Bunnelle, 2003).

Regioselective Difunctionalization

Heinz et al. (2021) reported on the regioselective 3,4-difunctionalization of chloropyridines through pyridyne intermediates, showcasing a method for introducing diverse functional groups into the pyridine ring. This method could be adapted for continuous flow setups, offering a scalable approach for the modification of halopyridines, including this compound, into valuable synthetic intermediates (Heinz et al., 2021).

Thermochemical Studies

The thermochemical properties of dibromopyridines have been investigated by Rau and Wenthold (2011), who determined the absolute enthalpies of formation for various polyhalopyridines. Such studies are crucial for understanding the stability and reactivity of these compounds, contributing to their application in designing thermally stable materials and in energetic studies (Rau & Wenthold, 2011).

Palladium-Catalyzed Amination

Palladium-catalyzed amination of dihalopyridines, including this compound, offers a convenient route to polyazamacrocycles. Averin et al. (2005) explored this methodology to synthesize a new family of pyridine-containing macrocycles, which are of interest for their potential applications in material science and as ligands in coordination chemistry (Averin et al., 2005).

Safety and Hazards

3,4-Dibromo-5-chloropyridine may cause skin irritation and serious eye damage. It may also cause respiratory irritation. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that brominated and chlorinated pyridines can interact with various enzymes and proteins in biochemical reactions

Cellular Effects

The cellular effects of 3,4-Dibromo-5-chloropyridine are also not well-studied. It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These effects would be highly dependent on the specific cell type and the concentration of this compound present .

Molecular Mechanism

It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of this compound in animal models . Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses.

Properties

IUPAC Name

3,4-dibromo-5-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2ClN/c6-3-1-9-2-4(8)5(3)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRFHKSBZCDIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856685
Record name 3,4-Dibromo-5-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335051-91-6
Record name 3,4-Dibromo-5-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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